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Compound of Interest

Compound Name: 1-METHYLINDOLIN-6-AMINE

Cat. No.: B024567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methylindolin-6-amine is a valuable building block in medicinal chemistry and drug

discovery, serving as a key intermediate for the synthesis of a range of biologically active

compounds. This document provides detailed application notes and experimental protocols for

a reliable synthesis of 1-methylindolin-6-amine. The described method is based on a

reductive amination pathway, commencing with the preparation of a key nitro-intermediate, 1-

methyl-6-nitroindoline, followed by its reduction to the target amine. Two effective methods for

the final reduction step are presented: catalytic hydrogenation and a metal-mediated reduction

using stannous chloride.

Synthetic Strategy Overview
The synthesis of 1-methylindolin-6-amine can be efficiently achieved through a two-stage

process. The first stage involves the synthesis of the precursor, 1-methyl-6-nitroindoline. This

can be accomplished via two primary routes, both of which are outlined below. The second

stage is the reduction of the nitro group to the desired amine.

Stage 1: Synthesis of 1-Methyl-6-nitroindoline

Two plausible routes for the synthesis of the key intermediate, 1-methyl-6-nitroindoline, are

presented. Route A involves the nitration of indoline followed by N-methylation, while Route B
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describes the N-methylation of indole, followed by nitration and subsequent reduction of the

indole ring.

Stage 2: Reduction of 1-Methyl-6-nitroindoline to 1-Methylindolin-6-amine

This stage focuses on the chemoselective reduction of the nitro group in the presence of the

indoline ring. Two widely applicable and effective methods are detailed:

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) as the catalyst. This

method is known for its clean reaction profile and high yields.

Method B: Stannous Chloride Reduction which is a classic and robust method for the

reduction of aromatic nitro compounds.

Experimental Protocols
Stage 1, Route A: Synthesis of 1-Methyl-6-nitroindoline
via Nitration of Indoline
This route involves the initial nitration of indoline to selectively form 6-nitroindoline, followed by

N-methylation.

Step 1a: Synthesis of 6-Nitroindoline

Materials: Indoline, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid, Crushed Ice,

Sodium Hydroxide solution, Ethyl Acetate, Anhydrous Sodium Sulfate.

Procedure:

In a flask equipped with a mechanical stirrer and a dropping funnel, cool 100 mL of

concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

Slowly add 23.8 g (0.2 mol) of indoline to the cooled sulfuric acid with continuous stirring,

maintaining the temperature below 10 °C.

Prepare a nitrating mixture by carefully adding 15.1 g (0.24 mol) of concentrated nitric acid

to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
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Add the nitrating mixture dropwise to the indoline solution over a period of 1-2 hours,

ensuring the temperature does not exceed 10 °C.

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of a cold 40% aqueous sodium

hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C.

The precipitated product, 6-nitroindoline, is collected by filtration, washed with cold water

until the washings are neutral, and dried under vacuum.

Step 1b: Synthesis of 1-Methyl-6-nitroindoline

Materials: 6-Nitroindoline, Dimethyl Sulfate, Sodium Hydroxide, Dichloromethane.

Procedure:

Dissolve 16.4 g (0.1 mol) of 6-nitroindoline in 150 mL of dichloromethane in a round-

bottom flask equipped with a magnetic stirrer and a dropping funnel.

Add 100 mL of a 2 M aqueous sodium hydroxide solution to the flask.

With vigorous stirring, add 13.9 g (0.11 mol) of dimethyl sulfate dropwise over 30 minutes.

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50

mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 1-methyl-6-nitroindoline.

The crude product can be purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent.
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Stage 1, Route B: Synthesis of 1-Methyl-6-nitroindoline
via N-Methylation of Indole
This alternative route begins with the N-methylation of indole, followed by nitration and

reduction of the indole double bond.

Step 1a: Synthesis of 1-Methylindole[1]

Materials: Indole, Sodium Amide (or Sodium Hydride), Liquid Ammonia (if using NaNH2),

Methyl Iodide, Diethyl Ether, Anhydrous Sodium Sulfate.

Procedure (using Sodium Amide in Liquid Ammonia):

In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer,

condense approximately 250 mL of liquid ammonia.

Add a small crystal of ferric nitrate as a catalyst, followed by the portion-wise addition of

2.5 g (0.11 g-atom) of clean sodium metal.

After the blue color of the solution disappears, indicating the formation of sodium amide,

slowly add a solution of 11.7 g (0.1 mol) of indole in 50 mL of anhydrous diethyl ether.

Stir the mixture for 1 hour, then add a solution of 15.6 g (0.11 mol) of methyl iodide in 50

mL of anhydrous diethyl ether dropwise.

After stirring for an additional 2 hours, allow the ammonia to evaporate overnight.

Carefully add 100 mL of water to the residue. Extract the aqueous mixture with diethyl

ether (3 x 75 mL).

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

The crude 1-methylindole can be purified by vacuum distillation.

Step 1b: Synthesis of 1-Methyl-6-nitroindole

Materials: 1-Methylindole, Acetic Anhydride, Nitric Acid.
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Procedure:

In a flask cooled to -10 °C, add 13.1 g (0.1 mol) of 1-methylindole to 100 mL of acetic

anhydride.

Prepare a solution of 7.6 g (0.12 mol) of nitric acid in 20 mL of acetic anhydride, pre-

cooled to -10 °C.

Add the nitric acid solution dropwise to the 1-methylindole solution, maintaining the

temperature below -5 °C.

Stir the reaction mixture at -5 °C to 0 °C for 2-3 hours.

Pour the reaction mixture onto ice-water and stir until the excess acetic anhydride is

hydrolyzed.

The precipitated product, a mixture of nitroisomers, is collected by filtration. The desired 1-

methyl-6-nitroindole can be isolated and purified by column chromatography.

Step 1c: Reduction of 1-Methyl-6-nitroindole to 1-Methyl-6-nitroindoline

Materials: 1-Methyl-6-nitroindole, Magnesium turnings, Methanol.

Procedure:

To a solution of 17.6 g (0.1 mol) of 1-methyl-6-nitroindole in 200 mL of methanol, add 7.3 g

(0.3 g-atom) of magnesium turnings.

Heat the mixture to reflux. The reaction is typically complete within 2-4 hours, which can

be monitored by TLC.

Cool the reaction mixture and filter to remove any remaining magnesium.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of

ammonium chloride, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-methyl-6-

nitroindoline.

Stage 2: Reduction of 1-Methyl-6-nitroindoline to 1-
Methylindolin-6-amine
Method A: Catalytic Hydrogenation

Materials: 1-Methyl-6-nitroindoline, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol,

Hydrogen gas supply.

Procedure:

In a hydrogenation flask, dissolve 1.78 g (10 mmol) of 1-methyl-6-nitroindoline in 50 mL of

methanol.

Carefully add 0.18 g of 10% Pd/C (10% w/w) to the solution.

Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled

with hydrogen.

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir the mixture vigorously

at room temperature.

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

The reaction is typically complete in 2-4 hours.

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the

pad with methanol.

Concentrate the filtrate under reduced pressure to yield 1-methylindolin-6-amine. The

product is often of high purity, but can be further purified by column chromatography if

necessary.
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Method B: Stannous Chloride Reduction[2]

Materials: 1-Methyl-6-nitroindoline, Stannous Chloride dihydrate (SnCl₂·2H₂O), Ethanol,

Sodium Bicarbonate solution, Ethyl Acetate.

Procedure:

To a solution of 1.78 g (10 mmol) of 1-methyl-6-nitroindoline in 50 mL of ethanol, add 11.3

g (50 mmol) of stannous chloride dihydrate.

Heat the reaction mixture to reflux (approximately 80 °C) with stirring for 1-3 hours.

Monitor the reaction by TLC.

Cool the reaction mixture to room temperature and carefully add a saturated aqueous

solution of sodium bicarbonate to neutralize the acid and precipitate tin salts (adjust pH to

~8).

Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous

layer with ethyl acetate (2 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel.
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Synthesis
Stage

Method Key Reagents Typical Yield Purity

Stage 1:

Precursor

Synthesis

Route A

(Nitration/Methyl

ation)

Indoline,

HNO₃/H₂SO₄,

(CH₃)₂SO₄

60-70% (overall)
>95% after

chromatography

Route B

(Methylation/Nitr

ation/Reduction)

Indole, CH₃I,

HNO₃/Ac₂O, Mg
50-60% (overall)

>95% after

chromatography

Stage 2: Nitro

Reduction

Method A

(Catalytic

Hydrogenation)

1-Methyl-6-

nitroindoline, H₂,

Pd/C

90-98% >98%

Method B

(Stannous

Chloride)

1-Methyl-6-

nitroindoline,

SnCl₂·2H₂O

80-90%
>95% after

chromatography

Mandatory Visualizations
Experimental Workflow
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Stage 1: Synthesis of 1-Methyl-6-nitroindoline

Route ARoute B

Stage 2: Reduction to 1-Methylindolin-6-amine

Method A

Method B

Indoline

6-Nitroindoline

HNO₃, H₂SO₄

1-Methyl-6-nitroindoline

(CH₃)₂SO₄

1-Methyl-6-nitroindoline

Indole

1-Methylindole

CH₃I, Base

1-Methyl-6-nitroindole

HNO₃, Ac₂O

1-Methyl-6-nitroindoline

Mg, MeOH

1-Methylindolin-6-amine

H₂, Pd/C

1-Methylindolin-6-amine

SnCl₂·2H₂O

Click to download full resolution via product page

Caption: Synthetic routes to 1-methylindolin-6-amine.
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Reductive Amination Mechanism (Final Step)

1-Methyl-6-nitroindoline

1-Methylindolin-6-amine

Reduction of NO₂ to NH₂

Reducing Agent
(e.g., H₂/Pd or SnCl₂)

Click to download full resolution via product page

Caption: General scheme for the reduction of the nitro group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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